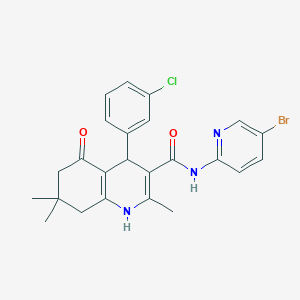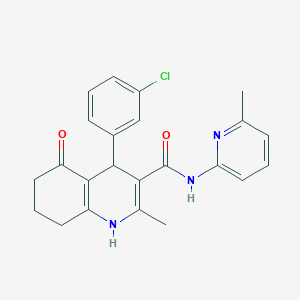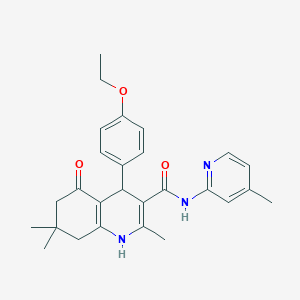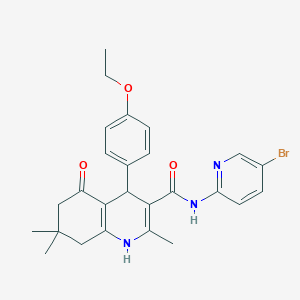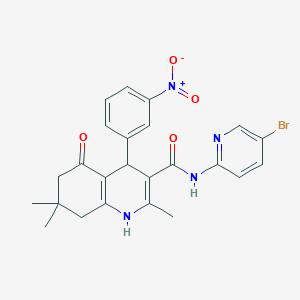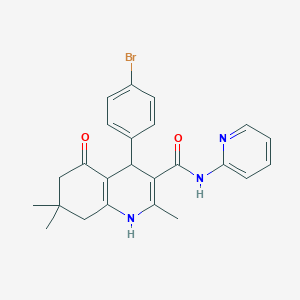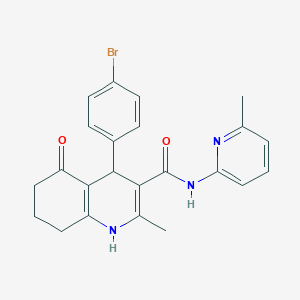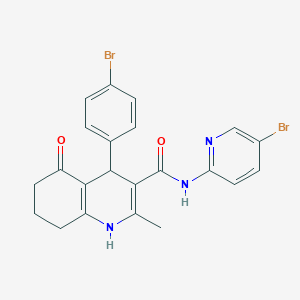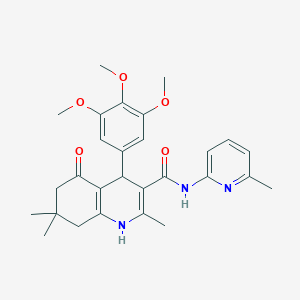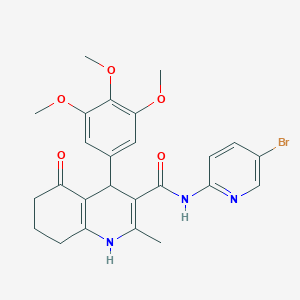![molecular formula C19H11F3N2S B304246 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B304246.png)
6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile, also known as TTN-13, is a novel compound that has been synthesized recently. It belongs to the class of nicotinonitrile derivatives, which have been studied extensively due to their potential therapeutic applications. TTN-13 has shown promising results in various scientific research studies, making it a subject of interest for many researchers.
Wirkmechanismus
The mechanism of action of 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile is not fully understood. However, it has been suggested that 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile has also been found to inhibit the NF-κB pathway, which is involved in inflammation. In addition, 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile has been found to modulate the expression of various genes involved in cancer and inflammation.
Biochemical and physiological effects:
6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile has also been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases. In addition, 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile has shown neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile in lab experiments include its high purity and efficiency of synthesis. 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile has also shown promising results in various scientific research studies, making it a subject of interest for many researchers. However, the limitations of using 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile in lab experiments include its limited solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile. One potential direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to elucidate its mechanism of action, which can provide insights into its therapeutic effects. In addition, future studies can focus on improving the solubility of 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile in water, which can make it more useful in certain lab experiments.
Synthesemethoden
The synthesis of 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile involves a multistep process, which includes the reaction of 4-(trifluoromethyl)benzaldehyde with malononitrile to form 4-(trifluoromethyl)phenylacetonitrile. This intermediate is then reacted with 6-bromonicotinic acid to form 6-phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile. The synthesis process is efficient and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile has been studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases. In addition, 6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile has shown neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Eigenschaften
Produktname |
6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile |
|---|---|
Molekularformel |
C19H11F3N2S |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
6-phenyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H11F3N2S/c20-19(21,22)14-8-6-12(7-9-14)15-10-17(13-4-2-1-3-5-13)24-18(25)16(15)11-23/h1-10H,(H,24,25) |
InChI-Schlüssel |
PPGKPIGKNOAPOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=C(C=C3)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=S)N2)C#N)C3=CC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



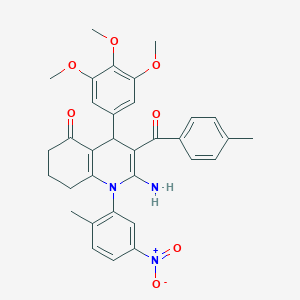
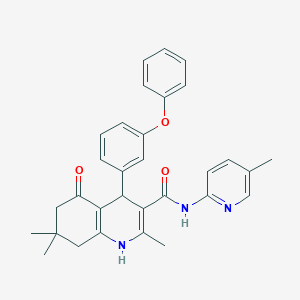
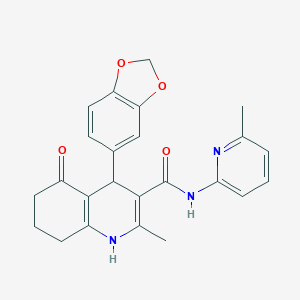
![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304171.png)
